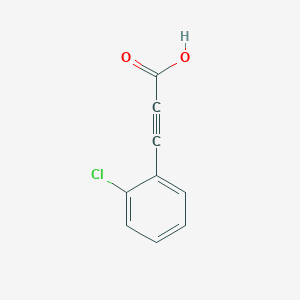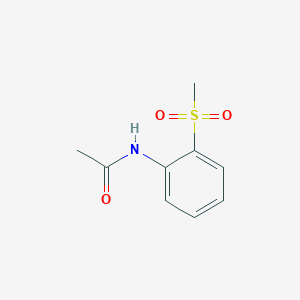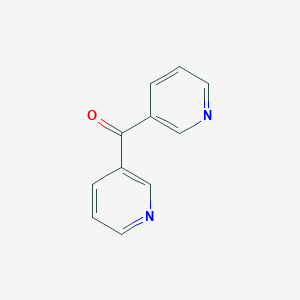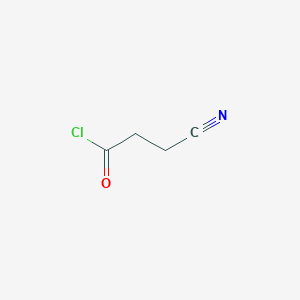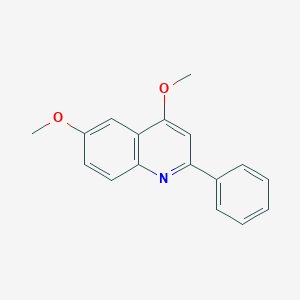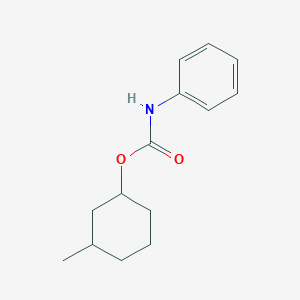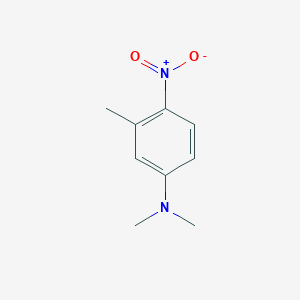
5-Ethoxy-2-nitroaniline
Übersicht
Beschreibung
5-Ethoxy-2-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Ethoxy-2-nitroaniline can be achieved by nitration of phenacetin with concentrated nitric acid, which gives N-(2-nitro-5-ethoxyphenyl) acetamide. This compound can then be reduced with alcohol to give 5-Ethoxy-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-nitroaniline consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 .Wissenschaftliche Forschungsanwendungen
Nitroanilines, including compounds similar to 5-ethoxy-2-nitroaniline, have been used as spectrophotometric reagents for determining ethinylestradiol in pharmaceutical formulations. This method is simple, rapid, and allows for selective determination of the analyte in oral contraceptive formulations (Teixeira et al., 2011).
The molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitroaniline and its co-crystal with 2-amino-5-nitropyridine have been analyzed. This study used X-ray single crystal diffraction and Raman spectroscopy, highlighting the importance of C-H···O interactions in stabilizing supramolecular structures (Hernández-Paredes et al., 2016).
Nitroanilines have been studied for their role in inducing hepatic cytochrome P4501A subfamily enzymes in various animal species. This research helps to understand species differences in drug metabolism and toxicological responses (Souma et al., 2006).
Nitroanilines have been utilized in the synthesis of various chemical compounds, such as pyrrolo[4,3,2-de]quinolines, which have potential applications in medicinal chemistry (Roberts et al., 1997).
A study on amino acid chemosensors synthesized a novel ethoxy derivative of an amino acid chemosensor, demonstrating the influence of crystal packing and geometrical dimensions on optical properties (Varghese et al., 2017).
Nitroanilines have been used as probes in studying DNA conformation, as demonstrated in a study where a nitroaniline compound formed a crystalline complex with a dinucleoside monophosphate (Vyas et al., 1984).
In the field of polymer science, copolymers with oligopeptidyl-p-nitroanilide side-chains have been synthesized, aiming to create efficient drug delivery systems that are susceptible to intralysosomal hydrolysis (Duncan et al., 1983).
Eigenschaften
IUPAC Name |
5-ethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQJQSOCJKTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408715 | |
| Record name | 5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-nitroaniline | |
CAS RN |
27076-16-0 | |
| Record name | 5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

